molecular formula C14H13N3O3S2 B2970559 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034486-95-6

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2970559
CAS No.: 2034486-95-6
M. Wt: 335.4
InChI Key: VJRLOLMPPOFXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan and thiophene are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Furan has an oxygen atom in its five-membered ring, while thiophene has a sulfur atom . Thiadiazole is another type of heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its five-membered ring .


Synthesis Analysis

The synthesis of compounds containing furan and thiophene often involves reactions with systems containing C=O and C=N groups . An efficient and metal-free approach to the construction of diverse functionalized furan derivatives has been developed from ene-yne-ketones and 1,3,5-triazinanes .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, in the case of thiophene, it is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiosemicarbazides, which are related to thiadiazoles, have been used in organic synthesis to produce several heterocycles . Their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research has focused on understanding the reactivity of similar furan and thiophene-containing compounds under various conditions. For example, the synthesis and reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have led to the formation of diverse derivatives, showcasing the potential for generating a wide range of molecules from a core structure for further application in drug development and material science (Remizov, Pevzner, & Petrov, 2019).

Biological Activities

  • Compounds containing thiadiazole and furan rings have been synthesized and tested for their biological activities, including antimicrobial and nematicidal effects. Such studies highlight the potential of these molecules in developing new treatments for infections and parasitic infestations (Reddy, Rao, Yakub, & Nagaraj, 2010).

Molecular Interactions and Drug Design

  • The structural motifs present in these compounds, including the thiadiazole ring, have been explored for their interactions with biological molecules. This research is crucial for drug design, as it provides insights into how these compounds can be optimized for better efficacy and reduced toxicity in therapeutic applications (Franchetti et al., 1995).

Antiprotozoal Agents

  • Research into dicationic imidazo[1,2-a]pyridines, which share structural similarities with the specified compound, has shown significant antiprotozoal activity, suggesting potential applications in combating diseases caused by protozoan parasites (Ismail et al., 2004).

Advanced Material Synthesis

  • The synthesis of novel compounds with furan and thiophene rings has implications in material science, particularly in the development of new organic semiconductors, photovoltaic materials, and sensors. These applications benefit from the unique electronic properties of the furan and thiophene rings, which can be tuned through chemical modifications for specific functionalities (Carpenter & Chadwick, 1985).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As our understanding of these compounds grows, they may lead to the development of new drugs with more effective pharmacological activity .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-5-20-7-10)11-3-2-6-21-11/h2-7,19H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRLOLMPPOFXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.